
6-((5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)thio)-1,2,4-triazine-3,5(2H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)thio)-1,2,4-triazine-3,5(2H,4H)-dione is a synthetic organic compound that belongs to the class of triazine derivatives Triazine compounds are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-((5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)thio)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Thioether Formation: The pyrazole derivative is then reacted with a thiol compound to form the thioether linkage.
Triazine Ring Formation: The final step involves the cyclization of the intermediate with cyanuric chloride or other triazine precursors under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions.
Catalysts: To enhance reaction rates and yields.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and dichloromethane.
Major Products
Oxidation Products: Oxidized derivatives of the pyrazole or triazine rings.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Compounds with substituted functional groups on the pyrazole or triazine rings.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a catalyst or catalyst precursor in various organic reactions.
Material Science: It can be incorporated into polymers or other materials to enhance their properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Biological Probes: It can be used as a probe to study biological processes.
Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Agriculture: It can be used as a pesticide or herbicide due to its potential biological activity.
Manufacturing: The compound can be used in the synthesis of other valuable chemicals or materials.
Mécanisme D'action
The mechanism of action of 6-((5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)thio)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to specific receptors, altering cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine Derivatives: Compounds with similar triazine rings but different substituents.
Pyrazole Derivatives: Compounds with similar pyrazole rings but different functional groups.
Uniqueness
Structural Features: The combination of the pyrazole and triazine rings with a thioether linkage is unique to this compound.
Its diverse applications in various fields make it a compound of interest for further research and development.
Propriétés
Formule moléculaire |
C7H7N5O3S |
|---|---|
Poids moléculaire |
241.23 g/mol |
Nom IUPAC |
6-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)sulfanyl]-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C7H7N5O3S/c1-2-3(4(13)10-9-2)16-6-5(14)8-7(15)12-11-6/h1H3,(H2,9,10,13)(H2,8,12,14,15) |
Clé InChI |
YEMIRCUXCUKUTG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)NN1)SC2=NNC(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


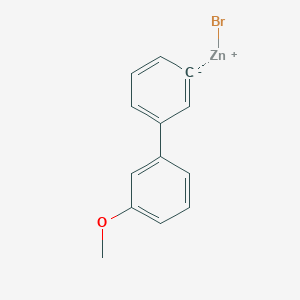
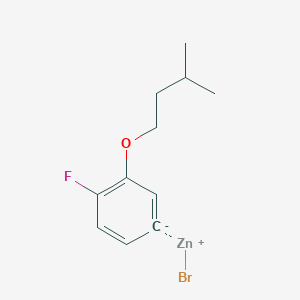
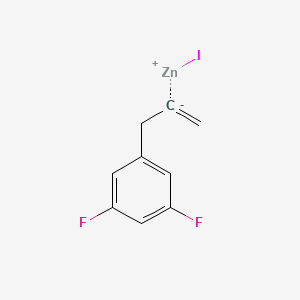
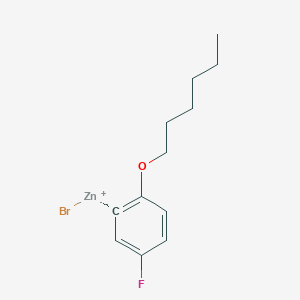
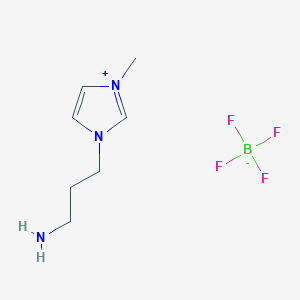
![3-(Piperidin-3-yl)imidazo[1,5-a]pyridine](/img/structure/B14881947.png)


![2-((2,2,2-Trifluoroethyl)thio)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B14881968.png)
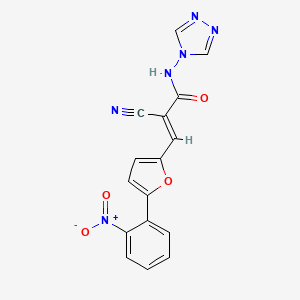
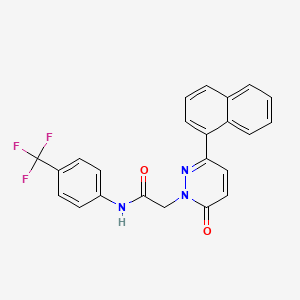

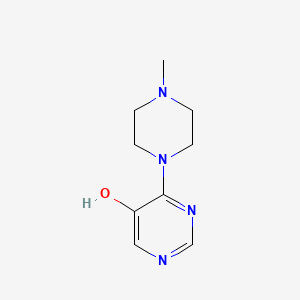
![2-[(2',5'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14881995.png)
